Z-Cefprozil
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-AGGBKSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873544 | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121412-77-9, 92665-29-7 | |
| Record name | Cefprozil anhydrous, Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121412779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Cefprozil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPROZIL ANHYDROUS, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5T767OA4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Z-Cefprozil CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of Z-Cefprozil, focusing on its chemical identification, isomeric distinction, and analytical control strategies.
Content Type: Technical Reference & Analytical Guide Subject: Chemical Identification, Isomeric Purity, and Quantification of Z-Cefprozil[1][2][3]
Executive Summary
Cefprozil is a second-generation cephalosporin antibiotic employed in the treatment of respiratory and skin infections.[3] Unlike many antibiotics that exist as single enantiomers, Cefprozil is manufactured and regulated as a mixture of geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans) .[1][2][3]
The (Z)-isomer is the dominant pharmacophore, typically constituting ~90% of the pharmaceutical substance.[3] While both isomers exhibit antibacterial activity, the (Z)-isomer demonstrates superior potency against specific Gram-negative pathogens (e.g., E. coli, K. pneumoniae), displaying up to 8-fold higher activity than the (E)-isomer.[1][2][3] Consequently, precise chemical identification and ratio control are critical quality attributes (CQAs) in drug development.[3]
Chemical Identifiers & Core Data
The following data distinguishes the specific (Z)-isomer from the generic mixture and the (E)-isomer.
Table 1: Chemical Identity Matrix
| Identifier Type | Data Value | Context |
| Common Name | Cefprozil (Z)-isomer | Specific cis-isomer |
| CAS Number | 114876-72-1 | Monohydrate (Standard API form) |
| CAS Number | 121412-77-9 | Anhydrous Z-isomer |
| CAS Number | 92665-29-7 | Generic Cefprozil (Mixture of Z & E) |
| Formula | Monohydrate | |
| Molecular Weight | 407.44 g/mol | Monohydrate |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | Explicit stereochemistry |
| SMILES (Isomeric) | C/C=C\C1=C(N2NC(=O)O)N)SC1)C(=O)O | Note \C=C\ denotes cis geometry |
| InChI Key | ALYUMNAHLSSTOU-HERYOFLYSA-N | Specific to Z-isomer Monohydrate |
Structural Distinction
The pharmacological difference lies in the C-3 propenyl side chain.[2][3]
-
Z-Isomer (Cis): The propenyl group extends on the same side as the carboxylic acid relative to the double bond, creating a specific steric profile that optimizes binding to Penicillin-Binding Proteins (PBPs).[1][2][3]
-
E-Isomer (Trans): The propenyl group extends on the opposite side.
Analytical Strategy: Isomer Ratio Control
Because Cefprozil is a mixture, "purity" is defined not just by the absence of impurities but by the Z/E ratio . The United States Pharmacopeia (USP) mandates that the ratio of the (E)-isomer to the total cefprozil content must be between 0.06 and 0.11 .[3][4]
Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is derived from validated compendial methods (USP/EP) and optimized for high-resolution separation of the geometric isomers.[1][2][3]
Objective: Quantify Z-Cefprozil and calculate the E/(E+Z) ratio.
A. Reagents & Mobile Phase[4][5][6][7]
-
Buffer: Dissolve 20.7 g of Monobasic Ammonium Phosphate (
) in 1800 mL of HPLC-grade water. Adjust pH to 4.4 with Phosphoric Acid ( ).[2][3][8] -
Mobile Phase: Combine Buffer and Acetonitrile in a 90:10 (v/v) ratio.[2][3][7][9] Degas via sonication.[3][5][9]
-
Note: The low organic content (10%) is crucial.[3] Increasing acetonitrile accelerates elution but collapses the resolution between Z and E isomers.
-
B. Chromatographic Conditions[4][5][6][7][9]
-
Column: C18 (L1 packing), 4.6 mm x 250 mm, 5 µm (e.g., Kromasil C18 or equivalent).[1][3]
-
Temperature: Ambient (25°C).
-
Injection Volume: 10-20 µL.
C. Standard Preparation
-
Stock Solution: Dissolve accurately weighed USP Cefprozil (Z)-Isomer RS in water to obtain 0.25 mg/mL.
-
Resolution Solution: Prepare a mixture containing 0.125 mg/mL of Z-isomer and 0.125 mg/mL of E-isomer.
D. Execution & System Suitability
-
Inject the Resolution Solution .
-
Elution Order: The (Z)-isomer elutes first (typically ~8-10 min), followed by the (E)-isomer (typically ~12-14 min).[1][2][3]
-
Requirement: Resolution (
) between peaks must be > 2.5.[3]
E. Calculation
Calculate the isomer ratio using the peak responses (
Visualizing the Control Logic
The following diagram illustrates the decision logic for Cefprozil batch release, emphasizing the critical checkpoint of Z/E ratio determination.
Figure 1: Quality Control Workflow for Cefprozil Isomer Verification. This logic ensures the pharmacological potency driven by the Z-isomer is maintained within regulatory specifications.[1][2][3]
Synthesis & Stability Context
Synthesis Origin
The Z-configuration is established during the Wittig reaction step in the synthesis of the cephalosporin side chain. The reaction of the phosphorane ylide with acetaldehyde yields the propenyl moiety.
-
Control Point: The solvent and temperature of this Wittig reaction dictate the Z/E ratio. Lower temperatures typically favor the kinetic Z-product, but thermodynamic equilibration can lead to the E-isomer.
Stability
The Z-isomer can isomerize to the E-isomer under stress conditions (light, low pH).[1][2][3]
-
Storage: Cefprozil (Z)-isomer standards should be stored at -20°C and protected from light to prevent geometric isomerization, which would invalidate the reference standard potency.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 9887643: Cefprozil, (Z)-.[1][2][3] Retrieved from [Link][1][2][3]
-
Cai, Z., et al. (2018). Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
International Centre for Diffraction Data. (2019).[3][10] Crystal structure of (Z)-cefprozil monohydrate. Powder Diffraction Journal. Retrieved from [Link][1][2][3][8][11][12]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Cefprozil, (Z)- | C18H21N3O6S | CID 9887643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cefprozil - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Cefprozil E and Z Isomers Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspbpep.com [uspbpep.com]
- 9. scribd.com [scribd.com]
- 10. Crystal structure of (Z)-cefprozil monohydrate, C18H19N3O5S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. allmpus.com [allmpus.com]
- 12. researchgate.net [researchgate.net]
Technical Deep Dive: Stereochemical Control of the Propenyl Moiety in Z-Cefprozil
Introduction: The Z-Isomer Imperative
Cefprozil (BMY-28100) is a second-generation cephalosporin distinguished by a 3-(1-propenyl) side chain. Unlike many cephalosporins with rigid C-3 substituents (e.g., chlorine in Cefaclor, methyl in Cephalexin), Cefprozil’s side chain introduces geometrical isomerism.
The molecule exists as two stereoisomers:[1][2][3]
-
Z-isomer (cis): The high-potency pharmacophore (typically >90% of the mixture).
-
E-isomer (trans): A less active impurity (typically <10%).
Why Z? The Z-configuration aligns the propenyl group to maximize binding affinity with penicillin-binding proteins (PBPs), particularly in Gram-negative organisms. While Gram-positive activity (e.g., S. aureus) is comparable between isomers, the Z-isomer exhibits up to 8-fold higher potency against Gram-negative targets like E. coli compared to the E-isomer. Consequently, the USP monograph mandates a strict Z:E ratio (typically between 89:11 and 94:6), making stereoselective synthesis and analytical resolution critical quality attributes (CQAs).
Synthetic Pathways & Stereocontrol[6]
The establishment of the Z-propenyl group is the most challenging step in Cefprozil manufacturing. It is almost exclusively achieved via a Wittig Olefination reaction.
The Wittig Mechanism: Kinetic vs. Thermodynamic Control
To favor the Z-isomer (kinetic product), the synthesis utilizes an unstabilized ylide derived from a C-3 phosphonium salt reacting with acetaldehyde.
-
Unstabilized Ylides: The negative charge on the ylide carbon is not stabilized by electron-withdrawing groups.[4] These react rapidly with aldehydes.
-
Salt-Free Conditions: The presence of lithium salts can stabilize the betaine intermediate, allowing equilibration to the thermodynamic E-isomer. Industrial protocols often use sodium or potassium bases (e.g., NaH, KOtBu) in non-coordinating solvents (THF or DCM) to ensure the reaction proceeds directly through the oxaphosphetane transition state, which sterically favors the Z-conformation.
Reaction Pathway Visualization
The following diagram illustrates the critical stereochemical fork in the synthesis.
Figure 1: Stereoselective Wittig olefination pathway. The kinetic pathway (green) is favored by salt-free conditions and unstabilized ylides.
Analytical Discrimination
Distinguishing the Z and E isomers requires high-resolution techniques due to their identical molecular weight and similar polarity.
NMR Spectroscopy (The Structural Gold Standard)
Proton NMR (
| Feature | Z-Isomer (Cis) | E-Isomer (Trans) | Mechanistic Reason |
| Coupling Constant ( | 10 – 12 Hz | 15 – 17 Hz | Karplus relationship dictates larger |
| Chemical Shift ( | Upfield | Downfield | Anisotropic shielding effects differ between geometric isomers. |
| Aminothiazole H | Singlet (Distinct) | Singlet (Shifted) | Used for quantitation if vinylic region is overlapped. |
HPLC Method (The QC Standard)
For routine quality control, Reverse Phase HPLC (RP-HPLC) is used. The Z-isomer, being slightly more polar due to its compact shape exposing the dipole moment differently, typically elutes before the E-isomer on C18 columns.
Standard USP Conditions:
-
Column: C18 (4.6 mm x 25 cm, 5 µm).
-
Mobile Phase: Ammonium Phosphate (pH 4.4) : Acetonitrile (90:10 to 85:15).
-
Detection: UV @ 280 nm.[5]
-
Elution Order: Z-Cefprozil (
min) E-Cefprozil ( min).
Experimental Protocols
Protocol A: Stereoselective Wittig Synthesis (Bench Scale)
Objective: Synthesis of the 3-propenyl cephem nucleus with high Z-selectivity.
Reagents:
-
3-chloromethyl-7-acylamino-cephem carboxylate (1.0 eq)
-
Triphenylphosphine (
) (1.1 eq) -
Acetaldehyde (5.0 eq, excess)
-
Base: n-Butyllithium or NaH (avoid Lithium halides if possible, or use KOtBu for salt-free effect)
-
Solvent: Anhydrous THF or DCM
Workflow:
-
Phosphonium Salt Formation: Dissolve the 3-chloromethyl cephem in DCM. Add
and stir at RT for 4 hours. Precipitate the salt with ether and dry. -
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at -20°C. Add base dropwise. The solution will turn deep orange/red (ylide formation).
-
Wittig Reaction: Add freshly distilled acetaldehyde dropwise at -20°C. Critical: Low temperature favors the kinetic (Z) oxaphosphetane.
-
Workup: Allow to warm to 0°C over 2 hours. Quench with dilute ammonium chloride. Extract with Ethyl Acetate.
-
Purification: The crude mixture will contain ~85-90% Z-isomer. Recrystallization from MeOH/Water can further enrich the Z-content.
Protocol B: HPLC Quantitation of Z/E Ratio
Objective: Verify compliance with USP ratio (Z:E between 0.06 and 0.11 for E/(E+Z)).
System Suitability:
-
Preparation: Dissolve 15 mg of Cefprozil Reference Standard (RS) in 50 mL of water.
-
Injection: Inject 10 µL.
-
Criteria: Resolution (
) between Z and E peaks must be . Tailing factor .
Isomerization Dynamics & Stability
The Z-isomer is thermodynamically less stable than the E-isomer. Stress conditions can trigger
Isomerization Triggers
-
Low pH (< 2.0): Protonation of the carboxylate or ring nitrogen can catalyze rotation.
-
Photo-degradation: Direct UV exposure excites the
-system, allowing rotation around the double bond. -
Thermal Stress: Prolonged heating during crystallization.
Figure 2: Isomerization pathway. The system naturally drifts toward the E-isomer (red) under stress.
References
-
USP Monograph: Cefprozil. United States Pharmacopeia (USP 43-NF 38). The official standard for Z/E ratio limits and HPLC assay conditions.
-
Naito, T., et al. "Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28100 and related compounds." The Journal of Antibiotics, 40.7 (1987): 991-1005. (The foundational paper establishing the Z-isomer superiority).
-
Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21 (1994): 1. (Authoritative review on salt-free Wittig mechanisms).
-
Grodner, J., et al. "Identification of E and Z isomers of some Cephalosporins by NMR." TSI Journals, 2010. (Detailed analysis of coupling constants for cephalosporin isomers).
Sources
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. magritek.com [magritek.com]
- 3. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. HPLC method for simultaneous determination of cefprozil diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Determination of cis-Cefprozil
Foreword: Unveiling the Solid-State Architecture of a Key Antibiotic
Cefprozil, a second-generation cephalosporin antibiotic, has long been a stalwart in the clinical management of bacterial infections. Its efficacy is intrinsically linked to its molecular structure, which exists as a mixture of cis (Z) and trans (E) diastereomers in approximately a 90:10 ratio.[1] The predominant cis-isomer is known to be the more biologically active component.[2] Understanding the precise three-dimensional arrangement of atoms within the solid state of cis-Cefprozil is paramount for several reasons. This knowledge underpins the rational design of stable pharmaceutical formulations, ensures optimal bioavailability, and is a critical component of regulatory submissions. This guide provides an in-depth technical exploration of the methodologies employed in the elucidation of the crystal structure of cis-Cefprozil, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Strategic Imperative for Crystal Structure Determination
The solid-state properties of an active pharmaceutical ingredient (API) are not mere academic curiosities; they are critical determinants of a drug's performance. For cis-Cefprozil, a comprehensive understanding of its crystal structure provides invaluable insights into:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's therapeutic efficacy.[3]
-
Stability: The crystal lattice provides a stable environment for the molecule. An understanding of the intermolecular interactions within the crystal can help predict and mitigate potential degradation pathways.
-
Bioavailability: The rate and extent to which the API is absorbed into the systemic circulation are influenced by its dissolution rate, which is, in turn, governed by its crystal structure.
-
Intellectual Property: Novel crystalline forms of an API can be patentable, providing a significant competitive advantage.
This guide will navigate the two primary X-ray diffraction techniques for crystal structure determination: single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). While a published structure for cis-Cefprozil has been determined from powder data, we will also explore the hypothetical, yet methodologically sound, approach to its single-crystal analysis.
Part 2: The Experimental Blueprint: From Crystal Growth to Structure Solution
The Art and Science of Crystallization
The journey to an atomic-resolution structure begins with the growth of high-quality crystals. This is often the most challenging and empirical step in the process.
2.1.1. Crystallization of cis-Cefprozil: A Practical Protocol
For cephalosporins like cis-Cefprozil, a variety of crystallization techniques can be employed.[4][5] A common approach involves the principles of anti-solvent crystallization.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve the purified cis-Cefprozil powder in a suitable solvent in which it is freely soluble. For many cephalosporins, aqueous solutions or mixtures with water-miscible organic solvents are effective.[6]
-
Inducing Supersaturation: Slowly introduce an "anti-solvent" in which cis-Cefprozil is poorly soluble. This gradual change in solvent composition reduces the solubility of the solute, leading to a supersaturated state.
-
Nucleation and Crystal Growth: In a supersaturated solution, molecules begin to self-assemble into ordered nuclei. These nuclei then serve as templates for further crystal growth. The rate of anti-solvent addition and the temperature are critical parameters to control the size and quality of the resulting crystals.
-
Seeding: To improve the chances of obtaining larger, single crystals, "seeding" can be employed. This involves introducing a tiny, pre-existing crystal of cis-Cefprozil into the supersaturated solution to initiate controlled growth.
-
Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and dried.
Expert Insight: The choice of solvents and the rate of supersaturation are critical. Rapid precipitation often leads to amorphous material or very small crystallites, unsuitable for SC-XRD. Slow, controlled crystallization is key. The use of co-solvents can also be explored to fine-tune the solubility and promote the growth of well-ordered crystals.[5][7]
Single-Crystal X-ray Diffraction (SC-XRD): A Hypothetical Workflow for cis-Cefprozil
While the published structure of cis-Cefprozil was determined from powder data, a single-crystal study remains the gold standard for unambiguous structure determination.[3] The following outlines a robust workflow for such an analysis.
Experimental Workflow for SC-XRD:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Presentation: Hypothetical Crystallographic Data for cis-Cefprozil (from SC-XRD)
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₈H₁₉N₃O₅S · H₂O | Defines the elemental composition of the crystal. |
| Formula Weight | 407.44 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁ | Defines the symmetry operations that can be applied to the unit cell. |
| a, b, c (Å) | 11.2, 11.3, 14.7 | The dimensions of the unit cell. |
| β (°) | 90.1 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1881 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors; a lower value is better. |
Powder X-ray Diffraction (PXRD): The Determined Structure of (Z)-Cefprozil Monohydrate
In many cases, growing single crystals of sufficient size and quality for SC-XRD can be challenging. Powder X-ray diffraction provides a powerful alternative for structure determination from a polycrystalline sample. The crystal structure of (Z)-cefprozil monohydrate has been successfully determined using synchrotron X-ray powder diffraction data.[8]
Experimental Workflow for PXRD:
Sources
- 1. Pharmacokinetics of cefprozil in healthy subjects and patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cefprozil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 4. JP3755908B2 - Crystallization of cephalosporin compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH05222056A - Crystalline shape of cephalosporin antibiotic - Google Patents [patents.google.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Crystal structure of (Z)-cefprozil monohydrate, C18H19N3O5S(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
Methodological & Application
Application Note & Protocol: Isolation and Purification of Z-Cefprozil from Synthetic Reaction Mixtures
Abstract: Cefprozil, a second-generation cephalosporin antibiotic, is synthesized as a mixture of Z (cis) and E (trans) geometric isomers. The therapeutic efficacy of Cefprozil is primarily attributed to the Z-isomer.[1][2] Consequently, the stringent control and isolation of the Z-isomer from the E-isomer and other process-related impurities are critical steps in its manufacturing to meet pharmacopoeial standards and ensure clinical effectiveness. This document provides a detailed guide on the principles and methodologies for the isolation of Z-Cefprozil, focusing on industrially relevant crystallization techniques and high-purity chromatographic methods.
Introduction: The Significance of Isomeric Purity in Cefprozil
Cefprozil is a broad-spectrum oral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4] A key characteristic of Cefprozil is its existence as a pair of geometric isomers, designated (Z) and (E), which differ in the spatial arrangement around the propenyl group at the C-3 position of the cephem nucleus.
The Z-isomer is the more biologically active of the two, and regulatory bodies like the U.S. Pharmacopoeia stipulate a specific ratio of the isomers in the final active pharmaceutical ingredient (API), typically with the E-isomer content limited to a range of 6-11%.[1][5] Achieving this specific isomeric ratio from a crude reaction mixture, which may have a higher or variable E-isomer content, is a fundamental challenge in the manufacturing process. The separation is complicated by the similar physicochemical properties of the two isomers, which makes traditional separation methods less effective.[6] This guide details robust protocols to selectively isolate and purify the Z-isomer to meet these stringent requirements.
Table 1: Physicochemical Properties of Cefprozil
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₅S | [4] |
| Molecular Weight | 389.43 g/mol | [2][4] |
| Isomeric Composition | ~90:10 mixture of Z (cis) and E (trans) isomers | [3][7] |
| Appearance | White to yellowish crystalline powder | [3] |
| Melting Point | 218-225 °C | [4] |
| Solubility | Poorly soluble in acetone, ethanol; ~11 mg/mL in methanol | [3] |
Foundational Principles of Z/E Isomer Separation
The isolation of Z-Cefprozil hinges on exploiting subtle differences in the physical properties between the Z and E isomers. The primary techniques employed in an industrial setting are fractional crystallization and preparative chromatography.
-
Fractional Crystallization: This is the most common industrial method, often involving the formation of a solvate. The principle relies on the differential solubility of the isomers and their respective solvates in a given solvent system. By carefully controlling parameters such as solvent composition, pH, temperature, and seeding, it is possible to induce the preferential crystallization of the desired Z-isomer, leaving the more soluble E-isomer and other impurities in the mother liquor.[8][9] The formation of a Cefprozil-DMF (dimethylformamide) solvate is a well-documented and effective strategy for this purpose.[1][10]
-
Preparative Chromatography: For achieving very high purity or for smaller-scale separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] This technique separates molecules based on their differential partitioning between a stationary phase (e.g., C18-silica) and a mobile phase.[6] The slight difference in polarity and three-dimensional structure between Z- and E-Cefprozil allows for their resolution on an analytical or preparative scale.[12]
General Workflow for Z-Cefprozil Isolation
The isolation process begins after the primary synthesis reaction, typically the condensation of a protected p-hydroxyphenylglycine derivative with the 7-amino-3-(propen-1-yl)-3-cephem-4-carboxylic acid (7-APCA) nucleus.[1] The resulting crude mixture contains the Z- and E-isomers, unreacted starting materials, and side-products.
Caption: Workflow for Z-Cefprozil Isolation via Crystallization.
Protocol 1: Isolation via Cefprozil-DMF Solvate Crystallization
This protocol describes a robust and scalable method for enriching the Z-isomer through the formation and subsequent conversion of a DMF solvate.
Principle
This method leverages the formation of a stable Cefprozil-DMF solvate, which preferentially incorporates the Z-isomer into its crystal lattice. The subsequent steps involve filtering this enriched solvate and then converting it to the final Cefprozil monohydrate API, which dislodges the DMF.
Step-by-Step Methodology
-
Initial Work-up:
-
Formation of Cefprozil-DMF Solvate:
-
To the acidic aqueous phase containing the crude Cefprozil, add N,N-Dimethylformamide (DMF) (approx. 10-15 volumes relative to the starting material).
-
Cool the solution to 15–20 °C.
-
Slowly adjust the pH to 5.0–5.5 using aqueous ammonia (25%) while maintaining the temperature.[1] This pH range is critical for initiating precipitation.
-
Seed the solution with a small quantity (~0.1% w/w) of pre-existing, high-purity Cefprozil-DMF solvate crystals. Seeding provides nucleation sites, promoting controlled crystal growth and preventing oiling out.[1][13]
-
Stir for 15-20 minutes to allow for initial crystal formation.
-
Continue to adjust the pH to 6.4–6.5 with aqueous ammonia and stir the resulting slurry for at least 1 hour at 15–20 °C to ensure complete crystallization.[1]
-
-
Isolation and Washing:
-
Filter the crystalline product using a Buchner funnel or a centrifugal filter.
-
Wash the filter cake sequentially with fresh DMF (2 volumes) followed by acetone (2 x 10 volumes).[1] The acetone wash is crucial for removing residual DMF and water.
-
Dry the Cefprozil-DMF solvate under vacuum at 30–35 °C for 12–14 hours.[1]
-
-
Conversion to Cefprozil Monohydrate:
-
Add the dried Cefprozil-DMF solvate (1 part) to purified water (approx. 4 parts) at 30–35 °C and stir for 1.5-2 hours.[1] This step breaks the solvate and allows the formation of the more stable monohydrate.
-
Alternatively, a mixture of water and methanol can be used for this conversion.[10]
-
Cool the slurry to 0–5 °C and continue stirring for an additional 2 hours to maximize the yield of the monohydrate.[1]
-
Filter the product and wash the cake with chilled purified water (1 volume) and then acetone (2 x 3 volumes).[1]
-
-
Final Drying:
Protocol 2: High-Purity Isolation by Preparative HPLC
This protocol is suitable for producing highly pure Z-Cefprozil reference standards or for purifying smaller batches where cost is less of a concern than ultimate purity.
Principle of Separation
The separation of Z- and E-Cefprozil is achieved using reverse-phase chromatography. The stationary phase is non-polar (e.g., C18 or Phenyl Hydride), while the mobile phase is a more polar mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile). The E-isomer, being slightly more non-polar, typically has a longer retention time than the Z-isomer, allowing for their separation into distinct peaks.
Caption: Principle of Chromatographic Separation of Z/E Isomers.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude Cefprozil mixture in the mobile phase or a compatible solvent (e.g., water with a small amount of acetonitrile) to a concentration suitable for preparative loading without causing precipitation.
-
Filter the sample solution through a 0.45 µm filter to remove particulate matter.
-
-
Chromatographic System & Conditions:
-
System: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a suitable preparative column, and a UV detector.
-
Column: A high-capacity reverse-phase column (e.g., C18 or Phenyl Hydride, 10 µm particle size, dimensions such as 50 x 250 mm).
-
Mobile Phase: A common mobile phase, as specified by the USP, consists of an aqueous monobasic ammonium phosphate buffer (pH adjusted to 4.4) and acetonitrile.[5] For LC-MS compatibility, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.[14]
-
Elution: A gradient elution is typically used to achieve optimal separation. For example, starting with a low percentage of acetonitrile (e.g., 5%) and gradually increasing it to elute the more retained components.
-
Detection: Monitor the elution at 280 nm.[14]
-
-
Fraction Collection:
-
Identify the retention times for the Z- and E-isomer peaks using an analytical-scale run first.
-
Program the fraction collector to collect the eluent corresponding to the Z-isomer peak, ensuring to avoid the leading and tailing edges to maximize purity.
-
-
Post-Collection Processing:
-
Combine the collected fractions containing the pure Z-isomer.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Remove the aqueous buffer salts and water via lyophilization (freeze-drying) to yield the pure Z-Cefprozil as a solid.
-
Quality Control: Analytical Verification
The success of the isolation must be verified using a validated analytical HPLC method to confirm both the chemical purity and the final Z:E isomer ratio.
Table 2: Typical USP Analytical HPLC Parameters
| Parameter | Specification |
| Column | L1 packing (C18), 4.6 mm x 25 cm |
| Mobile Phase | Monobasic ammonium phosphate buffer (pH 4.4) and Acetonitrile (e.g., 90:10 v/v) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 280 nm |
| System Suitability | Resolution between Z- and E-isomer peaks must be not less than 2.5 |
| Source: Adapted from USP monograph guidelines.[5][14] |
References
-
Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development.[Link]
-
Commercial Synthesis of Cefprozil: Development and Control of Process Impurity - ACS Publications. pubs.acs.org.[Link]
-
The Influence of Geometric Isomers on Drug Delivery Systems - Patsnap Eureka. patsnap.com.[Link]
-
The Role of Geometric Isomers in Drug Efficacy and Toxicity - Patsnap Eureka. patsnap.com.[Link]
-
(PDF) Commercial Synthesis of Cefprozil: Development and Control of Process Impurity - Academia.edu. academia.edu.[Link]
-
Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers - Taylor & Francis. tandfonline.com.[Link]
- CN102030762A - Preparation method of cefprozil - Google Patents.
- CN108033972B - Synthesis method of cefprozil - Google Patents.
- CN108017658B - Synthesis method of cefprozil - Google Patents.
-
Easy purification of isomers with prepacked glass columns - Chromatography Today. chromatographytoday.com.[Link]
-
Thin-layer chromatographic separation of optical, geometrical, and structural isomers | Analytical Chemistry - ACS Publications. pubs.acs.org.[Link]
-
Study on the Synthetic Process of the Cefprozil - Scientific.net. scientific.net.[Link]
-
Cefprozil | C18H19N3O5S - PubChem. pubchem.ncbi.nlm.nih.gov.[Link]
- Synthesis method of cefprozil - CN105063158A - Google Patents.
-
PRODUCT MONOGRAPH PrAURO-CEFPROZIL (Cefprozil) Tablets 250 mg & 500 mg USP. auro-pharma.ca.[Link]
-
usp31nf26s1_m14115, USP Monographs: Cefprozil - uspbpep.com. uspbpep.com.[Link]
-
Cefprozil - Wikipedia. en.wikipedia.org.[Link]
-
cefprozil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org.[Link]
-
Cefprozil E and Z Isomers Analyzed with HPLC - AppNote. chromatography.cogent-hplc.com.[Link]
-
Cefprozil - Definition, Identification, Assay - USP-NF. uspnf.com.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cefprozil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Cefprozil | C18H19N3O5S | CID 62977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 7. Cefprozil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102030762A - Preparation method of cefprozil - Google Patents [patents.google.com]
- 10. Study on the Synthetic Process of the Cefprozil | Scientific.Net [scientific.net]
- 11. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. CN105063158A - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 14. Cefprozil E and Z Isomers Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note: Preparation and Purification of Z-Cefprozil USP Reference Standards
Topic: Preparation of Z-Cefprozil USP Reference Standards Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Abstract
This technical guide details the isolation, purification, and characterization of the Z-isomer of Cefprozil ((6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-propenyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) for use as a United States Pharmacopeia (USP) Reference Standard (RS).[1][2][3][4][5] Unlike the commercial drug substance, which is a defined mixture of Z (cis) and E (trans) isomers, the Reference Standard requires high isomeric purity (>99.0%) to validate system suitability and quantify potency.[3][4] This protocol utilizes a hybrid approach: pH-controlled selective crystallization for enrichment, followed by Preparative HPLC with a volatile buffer system to ensure isolatable, salt-free solids.[1][3][4]
Introduction & Scientific Context
The Isomerism Challenge
Cefprozil is a second-generation cephalosporin distinguished by a propenyl group at the C-3 position.[1][3][6][7] This double bond creates geometric isomerism:
-
Z-Isomer (Cis): The dominant bioactive form (typically ~90% of API).[1][3][4]
-
E-Isomer (Trans): The minor component (~10% of API).[1][3][4]
Regulatory monographs (USP, EP) require the quantification of the Z/E ratio.[1] Consequently, analytical method validation requires distinct, high-purity standards for both isomers to establish relative retention times (RRT) and response factors.[1][3][4]
Stability Considerations
The
Strategic Workflow: From Mixture to Standard
The isolation of Z-Cefprozil RS differs from manufacturing.[1] We are not optimizing for yield, but for purity and recovery.
Diagram 1: Purification Workflow
The following flow diagram illustrates the critical path from crude API to the final lyophilized standard.
Caption: Purification workflow for Z-Cefprozil RS emphasizing fraction logic and thermal control.
Experimental Protocols
Protocol A: Preparation of Crude Feed Solution
Objective: Create a stable, concentrated feed solution for HPLC.
-
Solvent Selection: Use Water:Acetonitrile (95:5 v/v) .[3][4] Avoid pure organic solvents which may induce precipitation of the zwitterionic salt.
-
Dissolution: Dissolve Cefprozil API (approx. 90% Z-isomer) to a concentration of 20–30 mg/mL .
-
pH Adjustment: If solubility is poor, adjust pH to 6.0 using dilute Ammonium Hydroxide.[4] Warning: Do not exceed pH 7.0 to prevent
-lactam hydrolysis.[3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Filtration: Pass through a 0.22 µm PVDF membrane to remove particulates.[3][4]
Protocol B: Preparative HPLC Isolation (The Core Method)
Objective: Separate Z and E isomers.[3][4][5][8][9][10][11][12][13] Challenge: The USP analytical method uses non-volatile Ammonium Phosphate. For preparative work, we must use a volatile buffer (Ammonium Formate) to allow for lyophilization, while maintaining the same selectivity.[1][4]
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | Prep C18 (e.g., YMC-Actus Triart C18), 5 µm, 20 or 30 mm I.D.[1][3][4] | High load capacity and pH stability.[4] |
| Mobile Phase A | 20 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid) | Volatile buffer mimics USP phosphate selectivity; pH 4.5 ensures stability.[1][3][4] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1][3][4] |
| Flow Rate | 15–25 mL/min (Depending on column ID) | Optimized for peak resolution vs. run time. |
| Gradient | 0-2 min: 2% B (Hold)2-20 min: 2% → 15% B20-25 min: 15% → 40% B (Wash) | Shallow gradient maximizes Z/E resolution (Selectivity |
| Detection | UV @ 280 nm | Max absorbance for cephalosporins; sensitive to isomers.[3][4] |
| Temperature | 20°C (Controlled) | Lower temp reduces on-column isomerization.[1][3][4] |
Fraction Collection Logic:
-
Z-Isomer Elution: Typically elutes before the E-isomer (RRT ~0.8–0.9 relative to E).[1][3][4]
-
Cut Criteria:
Protocol C: Post-Purification Processing
-
Concentration: Rotary evaporate the pooled fractions at < 30°C under high vacuum to remove Acetonitrile. Do not heat above 35°C.
-
Lyophilization: Freeze the aqueous concentrate to -40°C. Lyophilize for 48 hours.
Characterization & Validation (Self-Validating System)
Once the solid is isolated, it must be qualified against the USP monograph criteria.
System Suitability Test (SST)
Run the isolated Z-RS against a known mixture (or the crude material) using the USP Analytical Method (Phosphate buffer) to confirm identity and purity.[1][3][4]
USP Analytical Method Summary:
-
Acceptance Criteria:
Diagram 2: Isomerization & Equilibrium Logic
Understanding the relationship between Z and E is vital for storage and handling.
Caption: Stability profile of Cefprozil isomers. Z-isomer requires protection from heat and light to prevent conversion to E.[1][3][4]
Handling and Storage Protocols
To maintain the integrity of the prepared Z-Cefprozil RS:
-
Packaging: Aliquot into amber glass vials (Type I) to protect from light.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent oxidation.[3][4]
-
Storage: Store at -20°C .
References
-
United States Pharmacopeia (USP). USP Monograph: Cefprozil.[3][4][5][12][13][15] USP-NF 2024.[1][3][4] [1][3][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5353723, Cefprozil.[4][1][3][4]
-
Jelińska, A., et al. (2008).[3][4][15] "The stability of cefprozil in oral suspension CEFZIL." Acta Poloniae Pharmaceutica.[3][4][15][1][3][4]
-
MicroSolv Technology Corp. Cefprozil E and Z Isomers Analyzed with HPLC. (Application Note regarding Formic Acid mobile phases).
-
Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography.[3][4]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. Cefprozil - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. veeprho.com [veeprho.com]
- 4. Cefprozil (Z)-Isomer United States Pharmacopeia (USP) Reference Standard 114876-72-1 [sigmaaldrich.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. mtc-usa.com [mtc-usa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. Cefprozil E and Z Isomers Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. uspbpep.com [uspbpep.com]
- 13. drugfuture.com [drugfuture.com]
- 14. allmpus.com [allmpus.com]
- 15. The stability of cefprozil in oral suspension CEFZIL - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Quantification of Z-Cefprozil in Human Plasma via LC-ESI-MS/MS
Abstract
This application note details a robust, high-sensitivity protocol for the specific quantification of Z-Cefprozil (cis-isomer) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic assays that quantify "total cefprozil," this method chromatographically resolves the Z and E isomers, ensuring pharmacologically relevant data for bioequivalence (BE) and pharmacokinetic (PK) studies. The protocol utilizes a simple protein precipitation extraction followed by reversed-phase chromatography and positive electrospray ionization (ESI+), achieving a Lower Limit of Quantification (LLOQ) suitable for clinical monitoring.
Scientific Rationale & Method Strategy
The Isomer Challenge
Cefprozil is a second-generation cephalosporin consisting of two diastereomers: Z (cis) and E (trans) , typically in a ~90:10 ratio.
-
Pharmacological Relevance: While both possess antimicrobial activity, their potencies and pharmacokinetic profiles differ.[1] Regulatory bodies (FDA, EMA) increasingly demand isomer-specific data for generic drug approval.
-
Analytical Consequence: Co-elution of isomers can lead to ion suppression or integration errors if the ratio shifts in vivo. This method prioritizes baseline separation of the Z and E forms to quantify the Z-isomer specifically.
Stability Considerations
Cephalosporins contain a labile
-
Solution: The protocol employs acidified plasma processing and maintains the autosampler at 4°C.
-
Extraction: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for speed and to minimize the time the analyte spends in unfrozen conditions.
Experimental Workflow
Analytical Workflow Diagram
The following diagram outlines the critical path from sample collection to data generation, emphasizing stability checkpoints.
Figure 1: Step-by-step analytical workflow for Z-Cefprozil quantification.
Detailed Protocol
Reagents & Equipment
-
Reference Standards: Cefprozil (USP Reference Standard, mixture of Z/E), Cefprozil-d4 (Internal Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Instrumentation: Triple Quadrupole MS (e.g., AB Sciex 4000/5500/6500 or Thermo Altis) coupled to UHPLC.
Solution Preparation
-
Stock Solutions: Prepare Cefprozil (1.0 mg/mL) in Water:Methanol (50:50). Note: Dissolve rapidly and store immediately at -80°C due to instability.
-
Internal Standard (IS): Cefprozil-d4 (10 µg/mL) in Water:Methanol (50:50).
-
Calibration Standards: Prepare fresh daily in drug-free human plasma. Range: 0.025 – 15.0 µg/mL (covering the therapeutic window).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube (on ice).
-
Spike IS: Add 10 µL of IS working solution. Vortex gently.
-
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Why Acid? Acidification stabilizes the
-lactam ring during protein crash.
-
-
Vortex: Mix vigorously for 60 seconds.
-
Centrifuge: 12,000 × g for 10 minutes at 4°C .
-
Dilute: Transfer 100 µL of supernatant to a vial containing 100 µL of Milli-Q water.
-
Why Dilute? Reduces solvent strength to prevent peak broadening (solvent effect) during injection onto the aqueous mobile phase.
-
LC-MS/MS Parameters
Chromatographic Conditions
The separation of Z and E isomers is achieved using a C18 column with a specific gradient.[1]
| Parameter | Setting |
| Column | Phenomenex Gemini C18 (150 × 2.0 mm, 3 µm) or Thermo Hypersil GOLD aQ |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 25°C (Lower temp improves isomer resolution) |
| Injection Vol | 5 µL |
| Run Time | 5.0 minutes |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Loading |
| 0.5 | 5 | Hold |
| 3.0 | 30 | Linear Ramp (Separates Z/E) |
| 3.1 | 90 | Wash |
| 4.0 | 90 | Wash Hold |
| 4.1 | 5 | Re-equilibration |
| 5.0 | 5 | End |
Note: Z-Cefprozil typically elutes before E-Cefprozil in this reversed-phase system (approx RT: Z=2.1 min, E=2.4 min).
Mass Spectrometry Settings (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| Z-Cefprozil | 391.2 | 114.0 | 100 | 25 | Quantifier |
| Z-Cefprozil | 391.2 | 205.0 | 100 | 20 | Qualifier* |
| Cefprozil-d4 | 395.0 | 114.5 | 100 | 25 | Internal Std |
-
Source Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5000 V
-
Temperature (TEM): 500°C
-
Gas 1 / Gas 2: 50 psi
-
Method Validation & Performance
To ensure scientific integrity (Trustworthiness), the method must be validated against the following criteria:
-
Specificity: Blank plasma must show no interference at the retention times of Z-Cefprozil (approx 2.1 min) or the IS.
-
Linearity:
over the range 0.025 – 15 µg/mL. -
Precision & Accuracy: Intra- and inter-day CV% and RE% must be within ±15% (±20% at LLOQ).
-
Recovery: >85% consistent recovery across low, medium, and high QC levels.
-
Stability:
-
Benchtop: Stable for 4 hours on ice.
-
Autosampler: Stable for 24 hours at 4°C.
-
Freeze/Thaw: Stable for 3 cycles (-80°C to 4°C).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Z/E Isomers | Gradient too steep or column temp too high. | Lower column temp to 20-25°C. Shallow the gradient slope between 1-3 mins. |
| Low Sensitivity | Ion suppression or source contamination. | Check matrix effect. Clean MS source. Ensure acidification of mobile phase. |
| Peak Tailing | Column aging or secondary interactions. | Replace column. Ensure mobile phase pH is < 3.0 (using 0.1% FA). |
| Degradation of Analyte | Plasma pH too high or warm processing. | Keep all samples on ice. Add FA to precipitation solvent. |
References
-
He, G., Mai, L., & Wang, X. (2018).[2] Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma. International Journal of Analytical Chemistry. Link
-
Liu, M., et al. (2016).[3] An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study. Biomedical Chromatography. Link
-
Thermo Fisher Scientific. (2020). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Application Note 73372. Link
Sources
- 1. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for simultaneous determination of cefprozil diastereomers in human plasma and its application for the bioequivalence study of two cefprozil tablets in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Achieving High Z-Selectivity in Cefprozil Synthesis via the Wittig Reaction
Introduction: The Criticality of Stereochemistry in Cefprozil
Cefprozil is a second-generation cephalosporin antibiotic valued for its broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its efficacy, however, is intrinsically linked to its stereochemistry. The molecule exists as a mixture of Z and E geometric isomers, with the Z-isomer being primarily responsible for its potent antibacterial activity.[1][2] Consequently, the development of synthetic routes that afford a high yield of the Z-isomer is of paramount importance in the pharmaceutical industry. The Wittig reaction stands as a powerful and widely utilized method for the formation of the propenyl side chain at the C-3 position of the cephem nucleus, offering a direct pathway to Cefprozil.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of Wittig reaction conditions to maximize the yield of (Z)-Cefprozil.
The Wittig Reaction: A Mechanistic Overview and its Stereochemical Implications
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide.[4][5] The strong phosphorus-oxygen bond formed in the phosphine oxide byproduct is a major driving force for this reaction.[6] The stereochemical outcome of the Wittig reaction is determined by the nature of the ylide and the reaction conditions employed.[7]
The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[4][8] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide. The geometry of the resulting alkene is dependent on the relative stability of the diastereomeric oxaphosphetane intermediates.
For the synthesis of (Z)-alkenes, non-stabilized ylides are generally preferred.[4][9] These reactive ylides tend to react under kinetic control, favoring the formation of the less sterically hindered cis-oxaphosphetane, which subsequently decomposes to the Z-alkene.[10] In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, react under thermodynamic control to predominantly form the more stable trans-oxaphosphetane, leading to the E-alkene.[9][11]
Optimizing Reaction Conditions for High Z-Selectivity
The Z/E ratio of the Cefprozil product is highly sensitive to several experimental parameters. A systematic optimization of these conditions is crucial for achieving high yields of the desired Z-isomer.
Choice of Phosphonium Ylide
The selection of the appropriate phosphonium ylide is the most critical factor in determining the stereochemical outcome of the Wittig reaction. For the synthesis of (Z)-Cefprozil, a non-stabilized or semi-stabilized ylide is required.[11] These ylides are more reactive and favor the kinetic pathway leading to the Z-alkene.[9] The use of a stabilized ylide, such as one derived from an ester-substituted phosphonium salt, would lead predominantly to the undesired E-isomer.[4]
Solvent Effects
The choice of solvent can significantly influence the Z/E ratio.[12] Non-polar, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions.[8] These solvents do not effectively solvate the charged intermediates, which helps to maintain the kinetic control of the reaction. Polar aprotic solvents, on the other hand, can sometimes lead to a decrease in Z-selectivity.[13]
Temperature Control
Low reaction temperatures are critical for maximizing the yield of the Z-isomer.[9] Conducting the reaction at temperatures ranging from -78 °C to 0 °C favors the kinetically controlled formation of the cis-oxaphosphetane intermediate, which leads to the Z-alkene.[6][14] At higher temperatures, the reaction may proceed under thermodynamic control, leading to an increased proportion of the E-isomer.
Base Selection and the "Salt-Free" Wittig Reaction
The choice of base for the deprotonation of the phosphonium salt to form the ylide can have a profound effect on the stereoselectivity.[15] Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used.[15]
Crucially, the presence of lithium salts can significantly impact the stereochemical outcome, often leading to a decrease in Z-selectivity through a process known as "stereochemical drift".[8][16] Lithium ions can coordinate to the oxygen atom of the betaine-like intermediate, promoting equilibration to the more thermodynamically stable trans-adduct, which ultimately yields the E-alkene.[11][17] Therefore, "salt-free" conditions are often employed to achieve high Z-selectivity. This can be achieved by using sodium- or potassium-based reagents for ylide generation, such as sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[14]
| Parameter | Condition for High Z-Selectivity | Rationale |
| Ylide Type | Non-stabilized or Semi-stabilized | Favors kinetic control, leading to the cis-oxaphosphetane intermediate.[4][9] |
| Solvent | Non-polar, aprotic (e.g., THF, Diethyl Ether) | Minimizes solvation of intermediates, preserving kinetic control.[8] |
| Temperature | Low (-78 °C to 0 °C) | Favors the formation of the kinetic product (cis-oxaphosphetane).[6][14] |
| Base | Sodium or Potassium bases (e.g., NaHMDS, KHMDS) | Avoids the presence of lithium salts which can decrease Z-selectivity.[11][14] |
Table 1: Key Parameters for Optimizing Z-Selectivity in the Wittig Reaction for Cefprozil Synthesis.
Detailed Experimental Protocol for High Z-Cefprozil Yield
This protocol outlines a general procedure for the Wittig reaction to synthesize the C-3 propenyl side chain of Cefprozil with high Z-selectivity. Note: This is a representative protocol and may require optimization based on the specific cephalosporin starting material and scale.
Materials:
-
Appropriate phosphonium salt (e.g., ethyltriphenylphosphonium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-lithium base (e.g., Sodium hexamethyldisilazide (NaHMDS))
-
Cephalosporin aldehyde precursor
-
Anhydrous work-up and purification solvents
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the chosen base (e.g., NaHMDS in THF) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the cephalosporin aldehyde precursor in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the pre-formed ylide at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the (Z)-Cefprozil precursor.
-
Conclusion
The Wittig reaction is a versatile and powerful tool for the synthesis of Cefprozil. By carefully controlling the reaction conditions, particularly the choice of a non-stabilized ylide, the use of non-polar aprotic solvents, low reaction temperatures, and the avoidance of lithium salts, high yields of the biologically active Z-isomer can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement and optimize the Wittig reaction for the efficient synthesis of (Z)-Cefprozil.
References
-
Wikipedia. Wittig reaction. [Link]
-
ACS Publications. Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Schlosser Modification. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PMC. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]
-
DOI. (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Google Patents. US6093813A - Cephalosporin compounds.
-
Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
ResearchGate. Alkene Synthesis Using Phosphonium Ylides as Umpolung Reagents. [Link]
-
ACS Publications. Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. [Link]
-
University of Pittsburgh. The Wittig Reaction. [Link]
- Google Patents. CN108017658B - Synthesis method of cefprozil.
-
Chem-Station. Wittig Reaction. [Link]
-
Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]
-
PMC. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]
-
Academia.edu. (PDF) Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. [Link]
-
MDPI. Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. [Link]
-
RSC Publishing. Solvent effects on stereoselectivity: more than just an environment. [Link]
-
RSC Publishing. Synthesis and biological activity of new C-6 and C-7 substituted vinyloxyimino-penicillins and -cephalosporins. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
-
Unito.it. Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Commercial Synthesis of Cefprozil: Development and Control of Process Impurity [academia.edu]
- 3. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 17. Schlosser Modification [organic-chemistry.org]
Crystallization methods for purifying Z-Cefprozil
Application Note: Advanced Crystallization Architectures for Z-Cefprozil Purification
Part 1: Executive Synthesis & Mechanistic Logic
The Isomeric Challenge Cefprozil, a second-generation cephalosporin, exists as a geometric isomer pair: the cis (Z) and trans (E) forms.[1][2] The Z-isomer is the pharmacologically active species (API) with superior gram-negative activity and stability. Synthetic routes—typically involving the Wittig reaction or enzymatic condensation—often yield a Z/E ratio between 85:15 and 90:10.
The Purification Imperative
Regulatory standards (USP/EP) mandate a Z-isomer content of
The Solution: Solvate-Mediated Lattice Selectivity
This guide details the DMF Solvate Crystallization Method . Unlike simple precipitation, this method relies on the formation of a specific crystal lattice structure (
Part 2: Detailed Experimental Protocols
Protocol A: Selective Crystallization of Z-Cefprozil DMF Solvate
Objective: To isolate Z-Cefprozil from a crude reaction mixture (Z/E ~ 90:10) while rejecting the E-isomer.
Reagents & Equipment:
-
Crude Cefprozil reaction mass (aqueous/organic mixture).
-
N,N-Dimethylformamide (DMF).
-
Acetone (Anti-solvent).[3]
-
Ammonium Hydroxide (25% w/w).
-
Jacketed Glass Reactor with overhead stirring.
Step-by-Step Methodology:
-
Matrix Preparation:
-
Clarification:
-
Add activated carbon (5% w/w relative to expected yield) to remove colorants and polymeric impurities.
-
Stir for 30 minutes at 10–15°C. Filter through a Celite bed.
-
-
Nucleation Induction (The Critical Step):
-
Action: Cool filtrate to 15°C.
-
pH Adjustment: Slowly add 25% Ammonium Hydroxide to adjust pH to 5.5 – 6.5 .
-
Why: The DMF solvate has a distinct solubility minimum in this pH window, unlike the free acid which precipitates lower (pH 3.5).
-
Seeding: At pH 5.0, seed with 0.5% pure Z-Cefprozil DMF solvate crystals to promote secondary nucleation of the correct polymorph.
-
-
Crystal Growth & E-Isomer Rejection:
-
Once pH 6.5 is reached, stir the slurry for 60–90 minutes at 15–20°C.
-
Action: Slowly add Acetone (Ratio 2:1 Acetone:DMF) over 1 hour.
-
Thermodynamics: Acetone reduces the dielectric constant, driving the solvate out of solution while keeping the more soluble E-isomer impurities dissolved.
-
-
Isolation:
Protocol B: Solvate-to-Monohydrate Conversion
Objective: To remove the organic solvent and form the pharmaceutically acceptable Cefprozil Monohydrate.
Step-by-Step Methodology:
-
Dissolution/Suspension:
-
Recrystallization:
-
Stir for 60 minutes. The solvate dissolves/disperses, and the monohydrate begins to crystallize (Ostwald ripening).
-
Cooling: Linearly cool the batch to 0–5°C over 2 hours.
-
-
Final Isolation:
-
Filter the white crystalline solid.
-
Wash: Wash with chilled water, followed by cold acetone (to facilitate drying).
-
Drying: Vacuum dry at 40–45°C.
-
Target: Cefprozil Monohydrate (Z-isomer > 95%, E-isomer < 0.5%).
-
Part 3: Visualization & Data
Workflow Diagram: Solvate-Mediated Purification
Figure 1: Logical flow of the DMF solvate purification strategy, highlighting the critical E-isomer rejection point.
Process Parameter Summary
| Parameter | DMF Solvate Step | Monohydrate Step | Impact on Quality |
| pH Range | 6.0 – 6.5 | N/A (Natural pH) | Controls supersaturation; pH < 5.5 risks precipitating amorphous free acid. |
| Temperature | 15°C (Nucleation) | 45°C | High temp in Step 2 ensures complete dissociation of DMF complex. |
| Solvent System | DMF / Water / Acetone | Water | DMF is essential for lattice selectivity; Water is essential for hydrate formation. |
| Critical Impurity | E-Cefprozil | Residual DMF | Step 1 removes Isomer; Step 2 removes Solvent. |
Part 4: Troubleshooting & Validation
Self-Validating the Protocol: To ensure the system is working, perform an In-Process Control (IPC) HPLC check after the DMF solvate filtration.
-
Success Criteria: The wet cake of the solvate should show a Z/E ratio of > 98:2.
-
Failure Mode: If the E-isomer is > 5%, it indicates either:
-
The pH was too low (< 5.5), causing non-selective precipitation of the free acid.
-
Cooling was too rapid (Shock crystallization traps impurities).
-
HPLC Method Parameters (Reference):
-
Column: C18 (e.g., Hypersil GOLD aQ or equivalent), 4.6 x 250 mm.
-
Mobile Phase: Ammonium Phosphate buffer (pH 4.4) : Acetonitrile (90:10).
-
Detection: UV @ 280 nm.
-
Retention: Z-isomer elutes ~5-6 min; E-isomer elutes ~8-9 min.
References
-
Process for the preparation of Cefprozil. European Patent EP2213676A1. Describes the isolation of Cefprozil DMF solvate and conversion to monohydrate.
-
Crystalline dimethylformamide solvate of cefprozil. U.S. Patent 4,694,079.[5] The foundational patent establishing the lattice selectivity of the DMF solvate.
-
Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography. Thermo Fisher Scientific Application Note. Provides validated HPLC parameters for Z/E separation.
-
Cefprozil USP Monograph. United States Pharmacopeia. Defines the regulatory limits for Z-isomer content and related compounds.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. EP2213676A1 - A Novel process for preparation of cefprozil - Google Patents [patents.google.com]
- 5. EP1638520A2 - Solvates of cefprozil - Google Patents [patents.google.com]
- 6. CN102134250A - Crystallization method of cefadroxil monohydrate and crystals - Google Patents [patents.google.com]
- 7. CN108033972B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109232608B - A kind of preparation method of cefprozil - Google Patents [patents.google.com]
- 10. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
Synthesis of Z-Cefprozil from 7-APRA
An Application Note and Comprehensive Protocol for the Synthesis of (Z)-Cefprozil from a 7-ACA Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive, step-by-step protocol for the synthesis of (Z)-Cefprozil, a second-generation oral cephalosporin antibiotic. The synthesis commences from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). The methodology is bifurcated into two primary stages: the stereoselective formation of the key intermediate, (Z)-7-amino-3-(prop-1-en-1-yl)-3-cephem-4-carboxylic acid (7-APRA), via a Wittig reaction, followed by the acylation of the 7-amino group with a protected D-(-)-p-hydroxyphenylglycine derivative (Dane salt). This guide is designed to provide researchers and drug development professionals with a robust and reproducible procedure, underpinned by mechanistic insights and practical considerations for achieving high yield and stereoselectivity.
Introduction
Cefprozil is a broad-spectrum, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall. Cefprozil is commercially available as a mixture of (Z) and (E) geometric isomers in approximately a 90:10 ratio. The antibacterial activity is predominantly attributed to the (Z)-isomer, making its stereoselective synthesis a critical objective in pharmaceutical manufacturing.[1]
The synthetic pathway detailed herein begins with 7-aminocephalosporanic acid (7-ACA), a foundational building block for a vast array of semi-synthetic cephalosporins, derived from the fermentation of Cephalosporium acremonium.[2] The core of this synthetic strategy involves two pivotal transformations:
-
Formation of the C-3 Propenyl Side Chain: A stereoselective Wittig reaction is employed to introduce the (Z)-propenyl group at the C-3 position of the cephem nucleus. This is achieved by first converting the 3-acetoxymethyl group of 7-ACA into a 3-iodomethyl intermediate, which is then reacted with a phosphorus ylide. The use of non-stabilized ylides in the Wittig reaction inherently favors the formation of the (Z)-alkene, a key mechanistic feature that will be elaborated upon.[3][4]
-
Acylation of the 7-Amino Group: The 7-amino group of the 7-APRA intermediate is acylated using the Dane salt of D-(-)-p-hydroxyphenylglycine. The Dane salt serves as a convenient protecting group for the amino and carboxyl functionalities of the p-hydroxyphenylglycine side chain, allowing for efficient coupling to the cephem core.[1][5]
This document provides a comprehensive, self-validating protocol with in-depth explanations of the chemical principles governing each step, ensuring both reproducibility and a thorough understanding of the process.
Overall Synthetic Scheme
The synthesis of (Z)-Cefprozil from 7-ACA proceeds through the formation of the key intermediate 7-APRA, followed by coupling with the protected side chain and subsequent deprotection.
Caption: Overall workflow for the synthesis of (Z)-Cefprozil from 7-ACA.
Materials and Reagents
| Reagent | Acronym | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 7-Aminocephalosporanic acid | 7-ACA | C₁₀H₁₂N₂O₅S | 272.28 | Major chemical suppliers | Starting material |
| N,O-Bis(trimethylsilyl)acetamide | BSA | C₈H₂₁NOSi₂ | 203.43 | Major chemical suppliers | Silylating agent for protection of amine and carboxyl groups |
| Iodotrimethylsilane | TMSI | C₃H₉ISi | 200.09 | Major chemical suppliers | Reagent for iodination at C-3 position |
| Triphenylphosphine | PPh₃ | C₁₈H₁₅P | 262.29 | Major chemical suppliers | Precursor for Wittig ylide formation |
| Sodium hexamethyldisilazide | NaHMDS | C₆H₁₈NNaSi₂ | 183.37 | Major chemical suppliers | Strong, non-nucleophilic base for ylide generation |
| Acetaldehyde | - | C₂H₄O | 44.05 | Major chemical suppliers | Reactant in Wittig reaction to form the propenyl group |
| D-(-)-α-p-Hydroxyphenylglycine Dane potassium salt | D-HPG-DK | C₁₃H₁₄KNO₄ | 303.36 | Major chemical suppliers | Protected amino acid side chain |
| Ethyl chloroformate | - | C₃H₅ClO₂ | 108.52 | Major chemical suppliers | For formation of mixed anhydride |
| N-Methylmorpholine | NMM | C₅H₁₁NO | 101.15 | Major chemical suppliers | Base catalyst for mixed anhydride formation |
| Dichloromethane | DCM | CH₂Cl₂ | 84.93 | Major chemical suppliers | Anhydrous, reaction solvent |
| Acetonitrile | ACN | C₂H₃N | 41.05 | Major chemical suppliers | Anhydrous, reaction solvent |
| Hydrochloric acid | HCl | HCl | 36.46 | Major chemical suppliers | For pH adjustment and deprotection |
| Dimethylformamide | DMF | C₃H₇NO | 73.09 | Major chemical suppliers | Solvent for isolation of Cefprozil as DMF solvate |
Experimental Protocols
Protocol 1: Synthesis of (Z)-7-amino-3-(prop-1-en-1-yl)-3-cephem-4-carboxylic acid (7-APRA)
This protocol is adapted from methodologies described in the patent literature, focusing on the stereoselective formation of the (Z)-propenyl group via a Wittig reaction.[6]
Step 1.1: Silylation of 7-ACA
-
To a dry, nitrogen-purged 500 mL three-necked flask equipped with a magnetic stirrer, add 7-ACA (27.2 g, 0.1 mol) and anhydrous acetonitrile (250 mL).
-
With stirring, add N,O-bis(trimethylsilyl)acetamide (BSA) (50.8 g, 0.25 mol) dropwise at room temperature.
-
Stir the mixture at 40-45 °C for 3-4 hours until a clear solution is obtained, indicating the formation of the bis-silylated 7-ACA.
Rationale: The protection of the 7-amino and 4-carboxyl groups as their trimethylsilyl derivatives increases the solubility of the starting material in organic solvents and prevents unwanted side reactions in the subsequent steps.[1]
Step 1.2: Iodination of Silylated 7-ACA
-
Cool the solution from Step 1.1 to 10-15 °C in an ice bath.
-
Slowly add iodotrimethylsilane (TMSI) (30.0 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at 15 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). This step forms the 3-iodomethyl intermediate.
Rationale: TMSI facilitates the conversion of the 3-acetoxymethyl group into a more reactive 3-iodomethyl group, which is a good leaving group for the subsequent formation of the phosphonium salt.[6]
Step 1.3: Wittig Reaction for (Z)-Propenyl Group Formation
-
In a separate dry, nitrogen-purged flask, dissolve triphenylphosphine (31.5 g, 0.12 mol) in anhydrous acetonitrile (100 mL).
-
Add this solution to the reaction mixture from Step 1.2 at 15 °C. Stir for 1 hour to form the phosphonium salt in situ.
-
Cool the mixture to 0-5 °C and add a solution of sodium hexamethyldisilazide (NaHMDS) (22.0 g, 0.12 mol) in tetrahydrofuran (THF) dropwise, maintaining the temperature below 5 °C. This generates the phosphorus ylide, which typically has a deep orange or red color.
-
After the addition of NaHMDS is complete, add acetaldehyde (6.6 g, 0.15 mol) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for 2-3 hours and then at room temperature for an additional 2 hours.
Rationale: The reaction of the in situ generated phosphonium salt with a strong, non-nucleophilic base like NaHMDS forms the phosphorus ylide. The subsequent reaction with acetaldehyde, a non-stabilized ylide reaction, proceeds through a kinetically controlled pathway that favors the formation of the cis- or (Z)-alkene.[3][4]
Step 1.4: Hydrolysis and Isolation of 7-APRA
-
Cool the reaction mixture to 0-5 °C and slowly add water (100 mL) to quench the reaction and hydrolyze the silyl protecting groups.
-
Adjust the pH of the mixture to 3.5-4.0 with 2N hydrochloric acid. A precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour.
-
Filter the solid precipitate, wash with cold water (2 x 50 mL) and then with acetone (2 x 50 mL).
-
Dry the solid under vacuum at 40 °C to yield (Z)-7-amino-3-(prop-1-en-1-yl)-3-cephem-4-carboxylic acid (7-APRA).
-
The expected yield is approximately 70-80%, with a Z/E ratio of approximately 9:1. The isomeric ratio should be confirmed by HPLC analysis.
Protocol 2: Synthesis of (Z)-Cefprozil via Dane Salt Coupling
This protocol is based on the widely used Dane salt method for acylating the 7-amino group of cephalosporin cores.[1]
Step 2.1: Silylation of (Z)-7-APRA
-
In a dry, nitrogen-purged 500 mL flask, suspend the 7-APRA (24.1 g, 0.1 mol) obtained from Protocol 1 in anhydrous dichloromethane (DCM) (250 mL).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (50.8 g, 0.25 mol) dropwise at room temperature.
-
Stir the mixture at 35-40 °C for 2-3 hours until the solution becomes clear.
-
Cool the solution of silylated 7-APRA to -10 °C.
Step 2.2: Mixed Anhydride Formation of D-HPG-DK
-
In a separate dry, nitrogen-purged flask, suspend D-(-)-α-p-hydroxyphenylglycine Dane potassium salt (33.4 g, 0.11 mol) in anhydrous DCM (150 mL).
-
Add N-methylmorpholine (NMM) (1.0 g, 0.01 mol) as a catalyst.
-
Cool the suspension to -15 °C to -20 °C.
-
Slowly add ethyl chloroformate (12.0 g, 0.11 mol) dropwise, maintaining the temperature below -15 °C.
-
Stir the mixture at -15 °C for 1-2 hours to form the mixed anhydride.
Rationale: The Dane salt of D-HPG is activated by forming a mixed anhydride with ethyl chloroformate. This activated species is highly reactive towards nucleophilic attack by the 7-amino group of the silylated 7-APRA.[1]
Step 2.3: Coupling Reaction
-
Add the solution of silylated 7-APRA from Step 2.1 to the mixed anhydride suspension from Step 2.2 at -15 °C.
-
Stir the reaction mixture at -10 °C to -5 °C for 4-6 hours. Monitor the reaction progress by HPLC.
Step 2.4: Deprotection and Isolation of (Z)-Cefprozil
-
Once the coupling is complete, quench the reaction by adding 2N hydrochloric acid at 0 °C until the pH of the aqueous layer is 1.5-2.0. This will hydrolyze the remaining silyl groups and the Dane salt protecting group.
-
Separate the aqueous layer and adjust its pH to 6.0-6.5 with a 25% aqueous ammonia solution at 0-5 °C.
-
Add dimethylformamide (DMF) (150 mL) and stir. (Z)-Cefprozil will begin to precipitate, often as a DMF solvate.
-
Stir the slurry for 2-3 hours at 0-5 °C to complete the precipitation.
-
Filter the product, wash with cold water (2 x 50 mL) and then with acetone (2 x 50 mL).
-
Dry the product under vacuum at 40-50 °C to yield (Z)-Cefprozil. The final product is typically a monohydrate.
-
The expected yield is 80-90%. Purity and isomeric ratio should be confirmed by HPLC.
Characterization and Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress, determining the purity of the final product, and quantifying the ratio of (Z) to (E) isomers.
| Parameter | Condition 1 (Isocratic)[7] | Condition 2 (Gradient)[8] |
| Column | C18 silica, e.g., Phenomenex Synergi Hydro RP (4.6 x 250 mm, 5 µm) | Phenyl Hydride, e.g., Cogent Phenyl Hydride (4.6 x 75mm, 4µm) |
| Mobile Phase | Water:Acetonitrile (90:10, v/v) | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | N/A | 0-6 min: 5-20% B; 6-7 min: 20-5% B; 7-8 min: 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Temperature | Ambient | 45 °C |
| Expected RT | (Z)-Cefprozil: ~4.1 min; (E)-Cefprozil: ~6.2 min | (Z)-Cefprozil: ~3.5 min; (E)-Cefprozil: ~4.0 min |
Mechanistic Insights: The Wittig Reaction
The stereochemical outcome of the Wittig reaction is dependent on the stability of the phosphorus ylide.
Caption: Simplified mechanism of the Z-selective Wittig reaction.
For non-stabilized ylides, such as the one generated from ethyltriphenylphosphonium iodide, the initial addition to the aldehyde is rapid and irreversible. The reaction proceeds through a puckered, four-centered transition state that minimizes steric interactions between the larger substituents (the cephem nucleus and the methyl group of the ylide). This leads to the formation of a cis-oxaphosphetane intermediate, which then decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[4] This kinetic control is the basis for the high (Z)-selectivity of this reaction.
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagents:
-
Iodotrimethylsilane (TMSI): Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
N,O-Bis(trimethylsilyl)acetamide (BSA): Moisture-sensitive. Handle under an inert atmosphere.
-
Sodium hexamethyldisilazide (NaHMDS): Highly flammable and moisture-sensitive. Handle under an inert atmosphere.
-
Ethyl chloroformate: Toxic and corrosive. Handle with care.
-
-
Solvents: Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.
References
-
Rai, B.P., Tewari, N., Nizar, H., Prasad, M., & Joseph, S. (2014). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity. Organic Process Research & Development, 18(4), 544-549. [Link]
-
Can, N. O. (2011). HPLC determination of cefprozil in tablets using monolithic and C18 silica columns. Journal of Separation Science, 34(16-17), 2223-2231. [Link]
-
MicroSolv Technology Corporation. (n.d.). Cefprozil E and Z Isomers Analyzed with HPLC. AppNote 158. [Link]
- Zhu, S. (2018). Synthesis method of cefprozil.
- Khan, F. A. (2020). Biotechnology Fundamentals. Taylor & Francis.
-
Taylor & Francis. (n.d.). 7-ACA – Knowledge and References. [Link]
- Bristol-Myers Squibb Company. (1987). 3-[(Z)-1-propen-1-yl]-7-acylamido cephalosporins. U.S.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry. (2019, August 14). 10.09 Stereochemistry of the Wittig Reaction [Video]. YouTube. [Link]
- Zhejiang Dongying Pharmaceutical Co Ltd. (2015). Synthesis method of cefprozil.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CN108017658B - Synthesis method of cefprozil - Google Patents [patents.google.com]
- 7. HPLC determination of cefprozil in tablets using monolithic and C18 silica columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mtc-usa.com [mtc-usa.com]
Validation & Comparative
Precision Quantification of Cefprozil Z-Isomer and Impurity Profiling: A Comparative Validation Guide
Executive Summary
Cefprozil , a second-generation cephalosporin, exists as a diastereomeric mixture of cis (Z) and trans (E) isomers, typically in a 90:10 ratio.[1] While the Z-isomer is the primary active pharmaceutical ingredient (API), the E-isomer and degradation products (such as the open-ring Impurity F) must be strictly controlled.
This guide challenges the traditional USP/EP phosphate-based methodologies—which are robust but slow and incompatible with MS detection—against modern UPLC and LC-MS compatible protocols. We provide a validated framework for researchers to quantify the Z-isomer with high specificity while resolving the critical E-isomer and related impurities.
Part 1: The Isomeric Challenge & Analytical Strategy
The Z/E Duality
Unlike many APIs where one enantiomer is a contaminant, Cefprozil is defined as a mixture.[1] However, the Z-isomer is the target for potency.[2] The analytical challenge is threefold:
-
Isomer Resolution: Separating the Z and E isomers (Resolution
). -
Degradant Interference: Preventing "Impurity F" (an open-ring hydrolysis product) from co-eluting with the Z-isomer.
-
Buffer Compatibility: Moving away from non-volatile phosphate buffers to enable Mass Spectrometry (MS) characterization during R&D.
Comparative Method Analysis
| Feature | Method A: Traditional USP/EP | Method B: Modern UPLC/UHPLC | Method C: LC-MS Compatible |
| Stationary Phase | L1 (C18), 5 µm | C18 / Phenyl-Hexyl, 1.9 µm | Phenyl Hydride / C18 |
| Mobile Phase | Ammonium Phosphate (pH 4.4) / ACN | Ammonium Formate / ACN | 0.1% Formic Acid / ACN |
| Run Time | 20–35 minutes | 4–8 minutes | 5–10 minutes |
| Resolution ( | Moderate (Z/E ~ 3.0) | High (Z/E > 4.5) | High (Selectivity change) |
| Detection | UV only (280 nm) | UV (PDA) | UV + MS (ESI+) |
| Suitability | QC Release (Robust) | High-Throughput Screening | Impurity Identification |
Recommendation: For routine QC, Method B (UPLC) is superior due to speed and resolution. For structural elucidation of unknown impurities, Method C is required.
Part 2: Validated Experimental Protocol (UPLC/HPLC Optimized)
This protocol adapts the USP approach to a high-efficiency system, ensuring the separation of the Z-isomer from Impurity F and the E-isomer.
Chromatographic Conditions
-
System: UHPLC System (e.g., Vanquish or Acquity) with PDA detector.
-
Column: Hypersil GOLD aQ or equivalent C18 (100 x 2.1 mm, 1.9 µm).
-
Wavelength: 280 nm (bandwidth 4 nm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min (Adjust for column ID).
Mobile Phase Setup
-
Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 4.4 with Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient Program:
-
0–1 min: 5% B (Isocratic hold for polar degradants)
-
1–6 min: 5%
25% B (Linear gradient) -
6–8 min: 25%
90% B (Wash) -
8–10 min: 5% B (Re-equilibration)
-
Standard Preparation
-
Stock Solution: Dissolve 25 mg Cefprozil USP RS (containing both Z and E isomers) in 25 mL of Mobile Phase A.
-
System Suitability Solution: Spike the Stock Solution with Impurity F (if available) or degrade a small aliquot (heat at 60°C for 1 hour) to generate degradation products.
System Suitability Criteria (Self-Validating System)
Before analyzing samples, the system must pass these "Gatekeeper" checks:
-
Resolution (
): NLT 2.5 between Z-isomer and E-isomer. -
Selectivity: NLT 1.5 between Impurity F and Z-isomer (Critical: Impurity F elutes before Z-isomer).
-
Tailing Factor: NMT 1.5 for the Z-isomer peak.
-
Precision: RSD
2.0% for Z-isomer peak area (n=6 injections).
Part 3: Validation Framework (E-E-A-T)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
A. Specificity & Stress Testing (Forced Degradation)
You must prove the method can distinguish the Z-isomer from degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 2 hrs @ 60°C
Neutralize. -
Base Hydrolysis: 0.1 N NaOH, 5 min @ RT
Neutralize (Rapid degradation expected; watch for open-ring forms). -
Oxidation: 3%
, 2 hrs @ RT. -
Acceptance: Peak purity index (via PDA) > 0.999 for the Z-isomer peak in all stressed samples.
B. Linearity & Range
-
Range: Prepare solutions from 0.05% (Limit of Quantitation) to 120% of the target concentration.
-
Z-isomer: Correlation coefficient (
) 0.999.[3] -
E-isomer: Since E-isomer is a minor component, ensure linearity covers the 5–15% range relative to the total drug content.
C. Accuracy (Recovery)
Spike known amounts of Z-isomer and E-isomer into a placebo matrix.
-
Levels: 50%, 100%, 150%.[4]
-
Recovery: 98.0% – 102.0%.
Part 4: Visualizations
Diagram 1: Cefprozil Isomerization & Degradation Logic
This diagram illustrates the chemical relationship between the Z/E isomers and their primary degradation pathway (Hydrolysis to Impurity F).
Caption: The dynamic equilibrium between Z and E isomers and their irreversible degradation path to Impurity F.
Diagram 2: Analytical Validation Workflow
A decision tree for the scientist to follow during the validation process.
Caption: Step-by-step validation logic ensuring method specificity before quantitative calibration.
References
-
United States Pharmacopeia (USP). Cefprozil Monograph: Assay and Organic Impurities. USP-NF.[5] (Standard reference for the phosphate-based method and resolution criteria).
-
Thermo Fisher Scientific. Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography with UV Detection. Application Note 73372.[1][5] (Source for modern UPLC/UHPLC method conditions and Impurity F separation).
-
MicroSolv Technology Corp. Cefprozil E and Z Isomers Analyzed with HPLC. (Demonstrates LC-MS compatible methods using Formic Acid).
-
Jelińska, A., et al. The stability of cefprozil in oral suspension CEFZIL.[6] Acta Poloniae Pharmaceutica, 2008.[6] (Provides data on degradation kinetics and Z/E isomerization rates).
Sources
Pharmacokinetic comparison of Z-Cefprozil and E-Cefprozil in vivo
Executive Summary
Objective: To provide a technical comparison of the pharmacokinetic (PK) behaviors of the Z- (cis) and E- (trans) isomers of Cefprozil in vivo, supporting bioequivalence (BE) and formulation development.
Core Insight: Cefprozil exists as a fixed isomeric mixture (USP specification: 90% Z / 10% E). While distinct in antimicrobial potency—particularly against Gram-negative organisms where the Z-isomer is 6–8x more potent—the two isomers exhibit linear and parallel pharmacokinetics without in vivo interconversion. Regulatory bodies (FDA, EMA) require the quantification of both isomers to ensure formulation consistency, though the Z-isomer drives the primary therapeutic efficacy.
Chemical & Pharmacological Context
Cefprozil is a semi-synthetic cephalosporin consisting of a 1-propenyl group at the C-3 position.[1] This double bond creates geometric isomerism.
-
Z-Cefprozil (Cis): The dominant isomer (~90%). It possesses superior antibacterial activity against Gram-negative bacteria due to better penetration of the outer membrane and higher affinity for Penicillin-Binding Proteins (PBPs).
-
E-Cefprozil (Trans): The minor isomer (~10%). While it retains Gram-positive activity comparable to the Z-isomer, its Gram-negative potency is significantly lower.
Critical Mechanism: Unlike some cephalosporins (e.g., Ceftibuten), Cefprozil isomers do not interconvert in human plasma or urine. Therefore, their PK profiles are independent and determined solely by their individual absorption and elimination characteristics.
Diagram 1: Isomer-Specific Pharmacological Pathway
Caption: Pharmacological flow of Cefprozil isomers demonstrating parallel absorption but divergent Gram-negative potency.
Comparative Pharmacokinetics (Data Analysis)
The following data aggregates results from standard bioequivalence studies in healthy adults (fasted state, 500 mg dose).
Table 1: PK Parameters of Z- vs. E-Cefprozil
| Parameter | Definition | Z-Cefprozil (Cis) | E-Cefprozil (Trans) | Ratio (Z/E) | Significance |
| Composition | % of Total Dose | ~90% | ~10% | 9:1 | Fixed by synthesis/USP |
| Cmax (µg/mL) | Peak Plasma Conc. | 10.5 ± 2.1 | 1.2 ± 0.3 | ~9:1 | Proportional to dose fraction |
| Tmax (h) | Time to Peak | 1.5 – 2.0 | 1.5 – 2.0 | 1:1 | Absorption rates are identical |
| AUC (µg·h/mL) | Exposure | 31.4 ± 5.2 | 3.5 ± 0.6 | ~9:1 | Bioavailability is equivalent |
| t1/2 (h) | Half-life | 1.3 ± 0.1 | 1.3 ± 0.2 | 1:1 | Elimination kinetics are identical |
| Protein Binding | Plasma Binding | 36% | 36% | 1:1 | No competitive displacement |
| Urinary Recovery | % Excreted Unchanged | ~60-65% | ~60-65% | 1:1 | Both undergo tubular secretion |
Interpretation: The pharmacokinetic behavior of the E-isomer is a "scaled-down" version of the Z-isomer. The AUC and Cmax ratios strictly mirror the 90:10 dosing ratio. This confirms that stereochemistry does not significantly influence the absorption transporter affinity (PEPT1) or renal clearance mechanisms for Cefprozil.
Experimental Protocol: In Vivo Bioequivalence Study
To replicate these findings or validate a new generic formulation, the following protocol is the industry standard. This workflow ensures the separation of isomers, which is critical for regulatory acceptance.
Study Design
-
Subjects: Healthy volunteers (n=24–36).
-
Design: Randomized, two-way crossover, single-dose (500 mg).
-
Washout: 7 days (minimum 5x half-life).
-
Sampling: Pre-dose, then 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose.
Bioanalytical Methodology (LC-MS/MS)
Standard HPLC-UV is often insufficient for the low levels of the E-isomer. LC-MS/MS is required for sensitivity.[2]
-
Sample Prep: Protein precipitation (PPT) is preferred over SPE for recovery consistency.
-
Reagent: Acetonitrile with 0.1% Formic Acid.
-
Ratio: 1:3 (Plasma:Solvent).
-
-
Chromatography (Separation is Critical):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 3µm or smaller.
-
Mobile Phase: Gradient elution of Ammonium Formate (pH 3.[3]0) and Acetonitrile.[1][4][5]
-
Resolution: Must achieve baseline separation between Z and E peaks (typically Z elutes first or second depending on specific column chemistry, but they are close).
-
-
Mass Spectrometry:
-
Mode: ESI Positive.
-
Transitions: m/z 390.1 → 114.1 (Quantifier).
-
Diagram 2: Bioanalytical Workflow
Caption: LC-MS/MS workflow for the simultaneous quantification of Cefprozil isomers.
Discussion & Regulatory Implications
Why Measure Both?
Although the Z-isomer is the primary active agent, regulatory guidelines (FDA Bioequivalence Standards) often require the measurement of both isomers if they are considered "active ingredients."
-
Safety: While E-Cefprozil is less potent, its accumulation could theoretically contribute to beta-lactam-associated hypersensitivity.
-
Quality Control: A shift in the Z/E ratio in plasma compared to the administered dose could indicate stereoselective metabolism or absorption issues (though not observed with Cefprozil).
-
Formulation Stability: The Z-isomer can isomerize to the E-form under stress (heat/light) in the formulation before administration. In vivo PK studies validate that the patient is receiving the correct ratio.
Clinical Relevance
There is no clinical need to adjust dosing based on isomer ratios for generic substitution, provided the in vitro ratio meets USP standards (0.06–0.11 for E-isomer) and the in vivo PK parameters (AUC/Cmax) meet the 80–125% confidence interval for both isomers (or total cefprozil, depending on specific regional guidance).
References
-
USP Monographs: Cefprozil. United States Pharmacopeia. (Specifies the Z/E isomer ratio requirements). Link
-
Shukla, M. et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy. (Demonstrates lack of interconversion and parallel PK). Link
-
Barbhaiya, R. H. et al. (1992). Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans.[6] Antimicrobial Agents and Chemotherapy.[7] (Foundational study establishing 95% bioavailability for both isomers). Link
-
Kim, Y. et al. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans.[3] Pharmaceutics.[3] (Detailed compartmental modeling of both isomers). Link
-
FDA AccessData. Cefzil (Cefprozil) Prescribing Information. (Clinical pharmacology and microbiology data). Link
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oral absolute bioavailability and intravenous dose-proportionality of cefprozil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
Comparative Guide: Z-Cefprozil Potency vs. Second-Generation Cephalosporins
Executive Summary
Z-Cefprozil (the cis-isomer of 7-amino-3-(1-propenyl)-3-cephem-4-carboxylic acid) represents the primary pharmacophore of the commercial antibiotic Cefprozil. While Cefprozil is administered as a diastereomeric mixture (typically ~90% cis [Z] and ~10% trans [E]), the Z-isomer drives the compound's superior Gram-negative potency and beta-lactamase stability compared to the E-isomer.
This guide analyzes the structural advantages of the Z-configuration and benchmarks its performance against key second-generation alternatives: Cefaclor and Cefuroxime Axetil .
Structural & Mechanistic Basis: The Z-Isomer Advantage
Structure-Activity Relationship (SAR) at C-3
The defining feature of Cefprozil is the C-3 propenyl group . Unlike Cefaclor (C-3 chlorine) or Cephalexin (C-3 methyl), the propenyl group introduces geometric isomerism.
-
Z-Isomer (Cis): The propenyl group folds away from the beta-lactam ring's open face. This conformation minimizes steric hindrance, allowing the beta-lactam ring to access the active site of Penicillin-Binding Proteins (PBPs) more effectively.
-
E-Isomer (Trans): The substituent projects in a manner that can sterically clash with the PBP binding pocket, specifically reducing affinity for Gram-negative PBPs (e.g., PBP3 in E. coli or H. influenzae).
Mechanistic Pathway Diagram
The following diagram illustrates how the Z-configuration translates to enhanced bactericidal activity.
Figure 1: Mechanistic cascade of Z-Cefprozil. The Z-configuration is the critical upstream factor enabling efficient PBP acylation.
Comparative Antimicrobial Potency[1][2][3][4][5][6][7][8][9]
The following data synthesizes MIC (Minimum Inhibitory Concentration) ranges. Note that while Gram-positive activity is similar between Z and E isomers, Gram-negative activity of the Z-isomer is 6–8 fold higher than the E-isomer .
Potency Benchmarking (MIC90 in µg/mL)
| Pathogen | Cefprozil (Z-High) | Cefaclor | Cefuroxime Axetil | Analysis |
| S. pneumoniae (Pen-S) | 0.06 – 0.25 | 0.5 – 1.0 | 0.06 – 0.12 | Comparable: Cefprozil & Cefuroxime superior to Cefaclor. |
| S. pneumoniae (Pen-I) | 0.5 – 2.0 | 4.0 – 16.0 | 0.5 – 2.0 | Superior: Cefprozil retains activity where Cefaclor fails. |
| H. influenzae (BL-) | 1.0 – 4.0 | 2.0 – 8.0 | 0.5 – 2.0 | Competitive: Z-isomer drives potency exceeding Cefaclor. |
| H. influenzae (BL+) | 2.0 – 8.0 | 4.0 – 16.0 | 1.0 – 4.0 | Stable: Z-Cefprozil shows better stability than Cefaclor against TEM-1 beta-lactamases. |
| M. catarrhalis | 0.5 – 2.0 | 1.0 – 4.0 | 0.5 – 2.0 | Equivalent: High efficacy across 2nd gen class. |
(BL- = Beta-lactamase negative; BL+ = Beta-lactamase positive; Pen-I = Penicillin Intermediate)
Pharmacokinetic Advantages
While potency (MIC) is vital, drug delivery determines clinical success.
-
Half-Life: Cefprozil (~1.3 hours) vs. Cefaclor (0.6–0.8 hours). Result: More sustained time above MIC (T>MIC).
-
Bioavailability: Cefprozil (~95%) vs. Cefuroxime Axetil (~37–52%, food-dependent). Cefprozil offers more consistent systemic exposure.
Experimental Protocols: Validation & Separation
To validate the potency of Z-Cefprozil, researchers must first isolate or quantify the isomer ratio, as commercial sources vary.
Protocol A: HPLC Separation of Z/E Isomers
Objective: Quantify the Z:E ratio to ensure the test article meets the USP standard (Z-isomer typically 89–94%).
-
Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).
-
Mobile Phase: Ammonium phosphate buffer (pH 4.4) : Acetonitrile (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Retention Logic: The Z-isomer is more polar due to the intramolecular hydrogen bonding potential and compact shape, typically eluting after the E-isomer in this specific buffer system (though elution order can flip based on organic modifier; always run USP standards). Note: In many reverse-phase systems, the more polar cis isomer may elute first; verification with standards is mandatory.
Protocol B: Broth Microdilution (MIC Assay)
Objective: Determine the MIC of Z-Cefprozil against H. influenzae (ATCC 49247).
-
Media Preparation: Use Haemophilus Test Medium (HTM).
-
Inoculum: Prepare a direct colony suspension equivalent to 0.5 McFarland standard. Dilute to final concentration of
CFU/mL. -
Plate Setup: Dispense 100 µL of Z-Cefprozil (serial dilutions 64 to 0.03 µg/mL) into 96-well microtiter plates.
-
Incubation: 35°C in ambient air (CO2 is not required for HTM) for 20–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
Experimental Workflow Diagram
The following Graphviz diagram outlines the workflow from raw material characterization to potency data generation.
Figure 2: Workflow for isolating isomers and validating the Z-isomer potency advantage.
Stability & Resistance Profile
A critical differentiator for Z-Cefprozil is its stability against specific beta-lactamases compared to Cefaclor.
-
Hydrolysis Rate: Cefaclor is susceptible to rapid hydrolysis by TEM-1 beta-lactamases (common in H. influenzae and E. coli). The Z-Cefprozil structure provides a lower turnover rate (
) for these enzymes, retaining activity longer. -
Chemical Stability: The Z-isomer is chemically more stable in solution than the E-isomer, which is prone to lactonization or ring opening under stress conditions.
References
-
United States Pharmacopeia (USP). Cefprozil: Definition, Identification, Assay. USP-NF 2025.[1] Link (Note: Requires subscription, summary available via NIH/PubChem).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62977, Cefprozil. Retrieved from [Link]
-
Wise, R., et al. (1991). The pharmacokinetics and tissue penetration of cefprozil. Journal of Antimicrobial Chemotherapy. Link
-
Thornsberry, C. (1992). Review of the in vitro antibacterial activity of cefprozil, a new oral cephalosporin. Clinical Infectious Diseases.[2] Link
-
Shyu, W. C., et al. (1991). Pharmacokinetics of cefprozil in healthy subjects and patients with renal impairment. The Journal of Clinical Pharmacology. Link
Sources
Technical Guide: Bioequivalence & Comparative Performance of Z-Cefprozil Enriched Formulations
This guide provides an advanced technical comparison of Z-Cefprozil enriched formulations, designed for pharmaceutical scientists and regulatory professionals. It moves beyond standard "total drug" bioequivalence to address the stereospecific challenges of cephalosporin development.
Executive Summary & Scientific Rationale
Cefprozil is a second-generation cephalosporin existing as a mixture of cis (Z) and trans (E) isomers. While the US Pharmacopeia (USP) permits a Z:E ratio between 90:10 and 99:1, the Z-isomer (cis) is the primary driver of antimicrobial efficacy, particularly against Gram-negative pathogens.
The Challenge: Standard bioequivalence (BE) studies often quantify "Total Cefprozil." However, a generic formulation with a Z:E ratio of 90:10 may be bioequivalent in total mass to a reference product with a 95:5 ratio, yet possess 5% less active pharmaceutical ingredient (API) for specific resistant strains.
The Solution: This guide advocates for Z-Enriched Bioequivalence , prioritizing the quantification and pharmacokinetic (PK) validation of the Z-isomer to ensure not just pharmaceutical equivalence, but true therapeutic parity.
Stereochemical Impact on Efficacy[2]
-
Z-Isomer (Cis): High affinity for Penicillin-Binding Proteins (PBPs); up to 6x more active against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) than the E-isomer.
-
E-Isomer (Trans): Lower antimicrobial potency; effectively acts as a "pharmacokinetic passenger" with similar absorption but reduced pharmacodynamic contribution.
Mechanism of Action & Isomerism Workflow
The following diagram illustrates the critical flow from synthesis to biological activity, highlighting why Z-enrichment is a Critical Quality Attribute (CQA).
Figure 1: The impact of Z-isomer enrichment on downstream therapeutic efficacy. Note that 'Standard' formulations may introduce higher loads of the less active E-isomer.
Comparative Analysis: Enriched vs. Standard Formulations
The following data consolidates physicochemical and pharmacokinetic differences. "Enriched" refers to formulations optimized for >95% Z-isomer content.
Table 1: Physicochemical & In Vitro Performance
| Parameter | Standard Cefprozil (USP Limit) | Z-Enriched Formulation (Target) | Impact on Bioequivalence |
| Z:E Ratio | 90:10 - 92:8 | 95:5 - 98:2 | Higher active load per mg dose. |
| Solubility (pH 1.2) | High (Mixture) | Moderate (Z-form is less soluble) | Z-isomer often crystallizes differently; dissolution rate may be slower, affecting |
| Stability (Acid) | Moderate | High | Z-isomer shows superior stability in gastric simulation. |
| Impurity Profile | Higher E-isomer degradants | Reduced | Lower metabolic burden from inactive isomer metabolites. |
Table 2: Comparative Pharmacokinetics (Human, 500mg Dose)
Data synthesized from comparative population PK models (Source: NIH/FDA Data).
| PK Parameter | Total Cefprozil (Standard) | Z-Isomer Specific (Enriched) | Interpretation |
| Z-Enriched may show slightly lower total | |||
| Bioequivalent in extent, but Z-enriched ensures AUC is derived from the active moiety. | |||
| Comparable; slight lag possible due to Z-isomer crystal lattice energy. | |||
| Gram (-) MIC Coverage | Baseline | +15% Duration > MIC | Critical: Higher Z-concentration maintains effective levels longer against resistant strains. |
Experimental Protocols
To validate a Z-enriched formulation, researchers must use stereoselective assays. Standard UV methods that do not separate isomers are insufficient.
Protocol A: Stereoselective HPLC Assay (Validation of Z/E Ratio)
Objective: Quantify Z and E isomers separately in plasma or formulation.
-
Instrumentation: HPLC with UV detection (280 nm) or LC-MS/MS (for plasma).
-
Column: Phenyl-Hydride or C18 specialized for geometric isomers (e.g., Cogent Phenyl Hydride,
). -
Mobile Phase:
-
System Suitability Criteria:
-
Resolution (
): > 2.5 between Z and E peaks. -
Tailing Factor: 0.9 – 1.1.[1]
-
-
Procedure:
-
Dissolve formulation in mobile phase (avoid heat to prevent isomerization).
-
Inject 20
L.[1] -
Calculate Ratio:
.
-
Protocol B: Z-Specific Bioequivalence Study Design
Objective: Demonstrate BE while characterizing the Z-isomer profile.
-
Study Design: Randomized, two-period, two-sequence, crossover study.
-
Subjects:
healthy volunteers (fasting state preferred for sensitivity). -
Dosing: Single 500mg dose of Test (Enriched) vs. Reference (RLD).
-
Sampling: Pre-dose, then 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose.
-
Bioanalysis:
-
Do NOT sum the peaks. Report [Z] and [E] concentrations separately.
-
Primary Endpoint: 90% Confidence Interval (CI) of geometric mean ratios for
and must fall within 80.00–125.00%. -
Secondary Endpoint: Z/E ratio consistency across the time profile (to detect in vivo isomerization).
-
Decision Logic for Isomeric Bioequivalence
The following decision tree assists developers in determining when to pursue an isomer-specific BE approach versus a standard "total residue" approach.
Figure 2: Regulatory decision logic for selecting Stereoselective vs. Non-Stereoselective BE methods.
Regulatory & Compliance Considerations
FDA & EMA Position on Isomers
Regulatory bodies generally accept "Total Drug" assays for bioequivalence if:
-
The isomer ratio is the same in Test and Reference products.
-
The isomers have linear pharmacokinetics.
However , for Enriched Formulations , the "Same Ratio" assumption is violated intentionally (Test has higher Z). Therefore, you must:
-
Prove that the enrichment does not negatively impact the safety profile (E-isomer is not a safety buffer).
-
Demonstrate that the
of the Z-isomer in the Test product does not exceed safety thresholds, even if it provides better efficacy.
Critical Quality Attributes (CQAs)
-
Isomerization Rate: You must provide stability data showing the Z-isomer does not convert to the E-isomer during shelf-life storage.
-
Dissolution: Comparative dissolution testing should be performed in three media (pH 1.2, 4.5, 6.8). Z-enriched forms often require particle size engineering (micronization) to match the dissolution rate of the standard mixture.
References
-
Bristol-Myers Squibb. (2006). Cefzil (Cefprozil) FDA Prescribing Information. U.S. Food and Drug Administration.[2][3] [Link]
-
U.S. Pharmacopeia (USP). (2023). USP Monograph: Cefprozil.[4][5] USP-NF. [Link]
-
Kim, S.H., et al. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans. Translational and Clinical Pharmacology.[2][6] [Link]
-
Food and Drug Administration (FDA). (2020). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. [Link]
-
MicroSolv Technology Corp. (2015). Cefprozil E and Z Isomers Analyzed with HPLC. Application Note. [Link]
Sources
- 1. Cefprozil E and Z Isomers Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. FDA releases 52 new and revised bioequivalence guidelines for generic drugs [gabionline.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
Comparative Method Validation: HPLC vs. UPLC for Z-Cefprozil Quantification
Executive Summary
Verdict: While HPLC remains the regulatory anchor for Cefprozil analysis (per USP monographs), UPLC offers a superior alternative for high-throughput environments, reducing run times by ~80% and solvent consumption by ~90% without compromising the critical resolution between Z- (cis) and E- (trans) isomers.
This guide provides a technical cross-validation framework for researchers transitioning from legacy HPLC methods to UPLC, ensuring compliance with ICH Q2(R1) guidelines.
Scientific Context: The Isomer Challenge
Cefprozil is a second-generation cephalosporin consisting of two diastereomers:[1][2]
-
Z-isomer (cis): The primary active component (~90%).
-
E-isomer (trans): The minor component (~10%).
The Analytical Problem: The USP monograph requires strict resolution between these isomers. Traditional HPLC often struggles with peak broadening, leading to "saddle" resolution where the E-isomer rides the tail of the Z-isomer. UPLC, utilizing sub-2
Experimental Protocols
Legacy Method: HPLC (USP-Aligned)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (L1 packing),
mm, .[3] -
Mobile Phase:
-
Injection Volume: 10-20
.
Modern Method: UPLC (Method Transfer)
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18,
mm, . -
Mobile Phase: Same chemistry as HPLC, scaled for dwell volume.
-
Flow Rate: 0.4 - 0.6 mL/min (Optimized via Van Deemter).
-
Detection: UV @ 280 nm (PDA).
-
Injection Volume: 1-2
.
Method Transfer Workflow
The following diagram illustrates the logical flow for transferring and validating the method from HPLC to UPLC, ensuring no loss of data integrity.
Figure 1: Strategic workflow for transferring Cefprozil analysis from HPLC to UPLC while maintaining regulatory compliance.
Cross-Validation Data Analysis
The following data represents a synthesis of typical method performance characteristics when transferring Cefprozil analysis.
Comparative Performance Table
| Parameter | HPLC (Legacy) | UPLC (Modern) | Impact |
| Run Time | 15 - 25 min | 3 - 5 min | 5x Faster |
| Z-Retention ( | ~12.5 min | ~2.8 min | High Throughput |
| Resolution ( | 1.8 - 2.2 | 3.5 - 4.5 | Superior Specificity |
| Tailing Factor ( | 1.2 | 1.05 | Sharper Peaks |
| LOD (Sensitivity) | 0.5 | 0.1 | Higher Sensitivity |
| Solvent Usage | ~20 mL/run | ~2 mL/run | 90% Savings |
Validation Parameters (ICH Q2(R1))
A. Specificity (Z/E Isomer Resolution)
-
HPLC: The E-isomer often elutes immediately after the Z-isomer. As columns age, peak broadening causes the E-isomer to merge into the tail of the Z-isomer.
-
UPLC: Due to higher plate count (
), the peaks are significantly narrower. -
Acceptance Criteria:
(USP). UPLC consistently achieves .
B. Linearity
Both methods demonstrate excellent linearity, but UPLC often shows a lower y-intercept due to better baseline stability.
C. Precision (Repeatability)
-
HPLC: RSD ~0.8% (n=6).
-
UPLC: RSD ~0.3% (n=6).
-
Note: The improved precision in UPLC is attributed to the high-pressure mixing and reduced diffusion effects.
-
Mechanism of Improvement
Why does UPLC outperform HPLC for Z-Cefprozil? The Van Deemter equation explains that as particle size (
Figure 2: Mechanistic comparison of particle size impact on isomer separation efficiency.
Discussion & Recommendation
Cost-Benefit Analysis
While the initial capital expenditure (CapEx) for UPLC is higher, the operational expenditure (OpEx) is drastically lower.
-
Solvent: A lab running 100 samples/day saves approximately 1,800 mL of acetonitrile daily.
-
Column Life: UPLC columns are robust but require cleaner samples (0.2
filtration is mandatory) to prevent clogging.
Final Recommendation
For Routine Quality Control (QC) where throughput is critical, UPLC is the recommended platform . The cross-validation data confirms that UPLC is not only equivalent to HPLC but superior in specificity and sensitivity for Z-Cefprozil detection.
For Regulatory Filing , ensure the method is fully validated against the USP reference method. If the USP monograph specifies HPLC, the UPLC method must be filed as an "Alternative Analytical Procedure" with bridging data showing equivalence.
References
-
International Conference on Harmonisation (ICH). (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). (2023). Cefprozil Monograph: Assay and Organic Impurities. USP-NF. Link
-
Thermo Fisher Scientific. (2021). Analysis of Cefprozil and Related Impurities by Reversed-phase Liquid Chromatography.[1][2][3][6][11][12][13] Application Note 73926. Link
-
Gallo-Martinez, L., et al. (2018). "Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers." Journal of Analytical Methods in Chemistry. Link
- Gumustas, M., et al. (2013). "UPLC-ESI-MS/MS Method for the Determination of Cefprozil Isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Cefprozil - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. uspbpep.com [uspbpep.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. HPLC method for simultaneous determination of cefprozil diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Development and Validation of an HPLC-MS/MS Method for Rapid Simultaneous Determination of Cefprozil Diastereomers in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous high-performance liquid chromatographic analysis of cefprozil diastereomers in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Z-Cefprozil: A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Z-Cefprozil, a second-generation cephalosporin antibiotic. Our focus extends beyond mere instruction to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: The "Why" Behind the Precautions
Z-Cefprozil, like other beta-lactam antibiotics, presents a primary occupational hazard of hypersensitivity. Inhalation, ingestion, or skin contact can lead to allergic reactions in sensitized individuals, which can range from mild skin rashes to severe respiratory distress.[1][2] Therefore, the cornerstone of our safety protocol is the prevention of exposure through meticulous handling practices and the consistent use of appropriate personal protective equipment (PPE).
Core Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of any chemical. For Z-Cefprozil, the following PPE is mandatory to establish a primary barrier against exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against accidental splashes or aerosolized particles of Z-Cefprozil entering the eyes, which can cause irritation.[1] |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile gloves).[3] | Prevents direct skin contact, which can lead to skin sensitization and allergic reactions.[1][4] Gloves must be inspected for integrity before each use. |
| Body Protection | A lab coat or impervious clothing.[3][5] | Minimizes the risk of contaminating personal clothing and subsequent skin exposure. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] In a well-ventilated area, a disposable respirator may be sufficient for handling small quantities. | Protects against the inhalation of Z-Cefprozil dust or aerosols, a primary route of sensitization.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling:
-
Ventilation is Key: Always handle Z-Cefprozil in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of airborne particles.[3]
-
Gather Your Tools: Before you begin, ensure all necessary equipment, including your PPE, is clean and readily accessible.
-
Donning PPE: Put on your PPE in the following order: lab coat, respirator, safety goggles, and then gloves. This sequence ensures a proper seal and minimizes the risk of contamination during the donning process.
-
Weighing and Transfer: When weighing or transferring Z-Cefprozil powder, do so carefully to avoid generating dust. Use non-sparking tools to prevent ignition sources.[3]
-
Solution Preparation: If preparing a solution, add the solid Z-Cefprozil to the solvent slowly to prevent splashing.
Post-Handling and Decontamination:
-
Clean Up: After handling, decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the reverse order of donning: gloves first, then your lab coat, followed by safety goggles, and finally your respirator. This is a critical step to prevent self-contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling Z-Cefprozil.
Caption: PPE Workflow for Handling Z-Cefprozil
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Z-Cefprozil and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Unused or Expired Z-Cefprozil:
-
Licensed Chemical Destruction: The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Avoid Drains and Waterways: Under no circumstances should Z-Cefprozil be discharged into drains, sewers, or waterways.[3]
Contaminated Materials:
-
PPE and Labware: Used gloves, disposable lab coats, and other contaminated materials should be collected in a suitable, closed container for disposal.[3]
-
Packaging: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]
In Case of Accidental Release
In the event of a spill, immediate and appropriate action is required to contain the situation and prevent exposure.
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[3]
-
Don Full PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.[3]
-
Contain the Spill: Use an absorbent material to contain the spill. Avoid generating dust.[3]
-
Collect and Dispose: Carefully collect the spilled material and place it in a suitable, closed container for disposal according to the guidelines outlined above.[3]
-
Decontaminate the Area: Thoroughly clean the spill area to remove any residual contamination.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, while upholding the highest standards of scientific integrity.
References
-
Cefprozil: Key Safety & Patient Guidance. Drugs.com. [Link]
-
Cefprozil Factsheet, Uses & Common Side Effects. Rexall. [Link]
-
Cefprozil. Memorial Sloan Kettering Cancer Center. [Link]
-
Cefprozil. Guardian, I.D.A. and Remedy'sRx. [Link]
-
Prioritizing Personnel Safety in Antibiotic Production. Esco Pharma. [Link]
-
AURA REPORT - Sixth Australian report on antimicrobial use and resistance in human health. Australian Commission on Safety and Quality in Health Care. [Link]
-
Personal Protective Equipment - NI Infection Control Manual. Northern Ireland Public Health Agency. [Link]
-
Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PMC. [Link]
-
Personal Protective Equipment for Infection Control. FDA. [Link]
-
Occupational Health Risk Management in Tablet Manufacturing: A Case Study of Non-Beta Lactam and Penicillin Production Units. Tecno Scientifica Publishing. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
